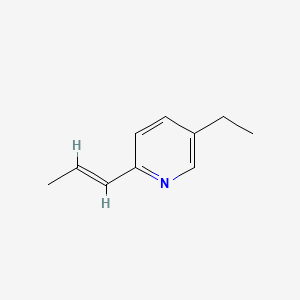

5-Ethyl-2-prop-1-enylpyridine

Description

Overview of Pyridine (B92270) Heterocyclic Compounds in Advanced Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, serves as a cornerstone in the field of heterocyclic chemistry. numberanalytics.com It is structurally analogous to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution makes the pyridine ring a fundamental building block in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comwikipedia.org The pyridine ring is a common feature in many important biological molecules, such as nicotinic acid and Vitamin B6. researchgate.net

The unique electronic properties of pyridine, including its aromatic character and the presence of a lone pair of electrons on the nitrogen atom, allow it to participate in a diverse range of chemical reactions. numberanalytics.com These include electrophilic and nucleophilic substitutions, making it a versatile scaffold in organic synthesis. numberanalytics.comwikipedia.org The development of advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling and cyclization reactions, has further expanded the ability of chemists to create complex, functionalized pyridine derivatives. researchgate.net These derivatives are known to exhibit a wide spectrum of biological activities, which has led to their use in the development of drugs for various diseases. ontosight.ainih.gov

Structural Characteristics of 5-Ethyl-2-prop-1-enylpyridine and its Conjugated Alkene Moiety

The chemical structure of this compound is defined by a pyridine ring substituted at two positions. An ethyl group (-C₂H₅) is attached at the 5-position, and a prop-1-enyl group (-CH=CHCH₃) is located at the 2-position. ontosight.ai The systematic IUPAC name for this compound is 5-ethyl-2-[(E)-prop-1-enyl]pyridine, which specifies the stereochemistry of the double bond within the propenyl group as being in the E (entgegen) configuration. nih.gov

A key feature of this molecule is the conjugated system formed by the alkene moiety (the prop-1-enyl group) and the aromatic pyridine ring. ontosight.aiwikipedia.org This conjugation involves the overlapping of p-orbitals across the double bond and the ring, which allows for the delocalization of π electrons. wikipedia.org This delocalization influences the molecule's electronic distribution, stability, and chemical reactivity. The presence of the alkene functionality introduces a site of potential reactivity, enabling it to participate in various organic reactions. ontosight.ai

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-ethyl-2-[(E)-prop-1-enyl]pyridine | nih.gov |

| Molecular Formula | C₁₀H₁₃N | nih.gov |

| Molecular Weight | 147.22 g/mol | nih.gov |

| CAS Number | 56057-99-9 | nih.govchemsrc.com |

| Canonical SMILES | CCC1=CN=C(C=C1)/C=C/C | nih.gov |

| InChI Key | XIROPQMVYMULAL-HWKANZROSA-N | nih.gov |

Historical Context and Evolution of Research in Substituted Pyridine Derivatives

The history of pyridine chemistry began in 1849 when it was first isolated from coal tar by Scottish chemist Thomas Anderson. numberanalytics.comwikipedia.org The first laboratory synthesis of pyridine was later achieved by William Ramsay in 1876, who produced it by reacting acetylene (B1199291) with hydrogen cyanide in a furnace. researchgate.net The demand for pyridine and its derivatives spurred the development of more efficient synthetic routes.

Significant breakthroughs in the synthesis of substituted pyridines came with the work of Arthur Rudolf Hantzsch in 1881, who developed the Hantzsch pyridine synthesis, a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Another pivotal contribution was the Chichibabin pyridine synthesis, invented by the Russian chemist Aleksei Chichibabin in 1924, which generally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

Over the decades, research has progressed from these foundational methods to highly sophisticated strategies. Contemporary research focuses on developing catalytic methods that allow for the precise and efficient synthesis of polysubstituted pyridines. chim.itrsc.org This includes advancements in transition-metal-catalyzed reactions that enable the construction of complex pyridine-containing molecules with high regioselectivity and stereoselectivity, catering to the nuanced demands of medicinal chemistry and materials science. researchgate.netrsc.org

Academic Research Landscape for this compound and Analogous Systems

While specific academic literature focusing exclusively on this compound is limited, the broader class of compounds to which it belongs—alkenyl pyridines—is an active area of research. The compound itself is noted in patent literature as a representative substituted pyridine, suggesting its relevance in industrial contexts, such as in the formulation of corrosion inhibitors. google.comgoogleapis.com

The academic landscape for analogous systems is rich and varied. A significant area of investigation is the use of alkenyl pyridines in catalytic asymmetric synthesis. Researchers have developed methods for the enantioselective addition of various chemical groups to the alkenyl portion, creating chiral pyridine derivatives. chim.it These chiral molecules are of high interest in pharmaceutical development. For example, Rhodium-catalyzed asymmetric additions of organoboronic acids to carbonyl-activated alkenyl pyridines have been developed to construct stereocenters at positions adjacent to the pyridine ring. chim.it

Furthermore, substituted pyridine derivatives are crucial components in the design of advanced materials. Conjugated polymers incorporating substituted pyridine units have been synthesized and studied for their potential applications in electronics and as chemical sensors. researchgate.net For instance, polymers with 2,6-substituted pyridine derivatives have been shown to act as selective sensors for metal ions like palladium. researchgate.net The synthesis of alkenyl pyridines is also a well-explored area, with methods including olefin cross-metathesis and the isomerization of alkynyldihydropyridines providing routes to these valuable synthetic intermediates. organic-chemistry.orgthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-[(E)-prop-1-enyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-5-10-7-6-9(4-2)8-11-10/h3,5-8H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROPQMVYMULAL-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56057-99-9, 26091-14-5 | |

| Record name | 5-Ethyl-2-prop-1-enylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056057999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ethyl-2-prop-1-enylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-(1-propen-1-yl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SL8TU84U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Strategies for 5 Ethyl 2 Prop 1 Enylpyridine

Direct Synthesis Approaches to the Pyridine (B92270) Core of 5-Ethyl-2-prop-1-enylpyridine

The formation of the pyridine ring itself is the foundational step. Several methods exist, each with distinct advantages and limitations regarding substitution patterns and functional group tolerance. nih.gov

Modified Chichibabin Pyridine Syntheses and their Applicability

The Chichibabin pyridine synthesis, first reported in 1924, is a condensation reaction of aldehydes, ketones, or their combination with ammonia (B1221849) or an ammonia source to form a pyridine ring. wikipedia.org This method is particularly effective for producing alkyl-substituted pyridines and is used on an industrial scale. wikipedia.orgthieme-connect.de A relevant example is the synthesis of 5-ethyl-2-methylpyridine (B142974), also known as "aldehyde-collidine," from paraldehyde (B1678423) (a trimer of acetaldehyde) and aqueous ammonia at high temperatures and pressures. wikipedia.orgorgsyn.org

The general mechanism involves several cascade reactions, including imine formation, base-catalyzed aldol (B89426) condensations, and Michael additions, culminating in a cyclization and aromatization sequence. wikipedia.org

Applicability to this compound: Directly forming the this compound via a classical Chichibabin approach is challenging. The reaction typically involves simple aldehydes and ketones. To achieve the desired substitution pattern, one would theoretically need to condense ammonia with a mixture of propanal and pent-2-enal, or related unsaturated carbonyl compounds. However, such cross-condensations often lead to complex mixtures of isomeric products that are difficult to separate.

A more viable Chichibabin-based strategy would be a two-step process:

Synthesize the 5-ethyl-2-methylpyridine precursor using the established method from paraldehyde and ammonia. orgsyn.org

Perform a subsequent functionalization of the 2-methyl group to install the prop-1-enyl moiety, for example, through condensation with an aldehyde followed by dehydration.

Hantzsch Cyclocondensation and Multicomponent Reactions for Pyridine Ring Formation

The Hantzsch pyridine synthesis is a well-known multicomponent reaction that typically involves the one-pot cyclocondensation of an aldehyde, a β-ketoester (or other β-dicarbonyl compound), and ammonia. thieme-connect.descirp.org This reaction first yields a 1,4-dihydropyridine (B1200194) derivative, which must be subsequently oxidized to the corresponding aromatic pyridine. thieme-connect.de

While versatile, the classical Hantzsch synthesis is primarily used for preparing symmetrically substituted pyridines (e.g., 2,6-dimethyl-3,5-dicarboxylates) and is less straightforward for generating unsymmetrical substitution patterns like that of this compound. thieme-connect.descirp.org Modern variations of multicomponent reactions offer more flexibility. For instance, a copper-catalyzed cascade reaction involving α,β-unsaturated ketoximes and alkenylboronic acids has been developed for a modular synthesis of highly substituted pyridines. nih.govscispace.com This process proceeds through the formation of a 3-azatriene intermediate, which undergoes electrocyclization and subsequent air oxidation to furnish the pyridine ring. nih.govscispace.com

Applicability to this compound: To apply the Hantzsch synthesis, specific starting materials would be required to generate the target substitution pattern. This would likely involve an unsymmetrical β-dicarbonyl compound and other precursors that could introduce the ethyl and prop-1-enyl groups at the correct positions, making it a complex and potentially low-yielding approach for this specific target. The more modern copper-catalyzed cascade offers a more plausible, albeit still complex, route where the substituents could be built into the ketoxime and boronic acid fragments.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the functionalization of heterocyclic cores. beilstein-journals.orgrsc.org Instead of building the ring from acyclic precursors, these methods start with a pre-formed, simpler pyridine derivative and introduce the desired substituents via C-H bond activation. nih.govacs.org

A highly effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the C-H bonds at the C2 (ortho) position, directing palladium catalysts to achieve highly regioselective functionalization. acs.orgresearchgate.net This approach has been successfully used for both the alkenylation and arylation of pyridine rings. beilstein-journals.orgacs.orgresearchgate.net The process typically involves a Pd(II)-catalyzed oxidative cross-coupling, where the N-oxide can be later removed by reduction. acs.org

A plausible synthetic sequence for this compound using this methodology would be:

Start with commercially available 3-ethylpyridine (B110496).

Oxidize it to 3-ethylpyridine N-oxide.

Perform a palladium-catalyzed C-H olefination at the C2 position using propene or a suitable propylene (B89431) equivalent.

Remove the N-oxide group via reduction to yield the final product.

The table below summarizes typical conditions for such transformations.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Olefination of Pyridine N-Oxides

| Catalyst | Ligand/Additive | Oxidant | Substrate | Key Feature | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Pyridine | Ag₂CO₃ | Pyridine N-oxide | Excellent regio- and stereoselectivity for ortho-alkenylation. | acs.orgresearchgate.net |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | Pyridine N-oxide | Effective for ortho-alkylation with alkyl bromides. | beilstein-journals.org |

This table is a representative summary; specific conditions may vary based on the exact substrates.

Other Cyclization Pathways for Substituted Pyridines

Beyond the classical named reactions, numerous other cyclization strategies have been developed. These often provide access to specific substitution patterns that are difficult to achieve otherwise. organic-chemistry.org

Ring-Closing Metathesis (RCM): This powerful reaction can be used to form the pyridine ring from a suitably functionalized nitrogen-containing diene, followed by an oxidation/deprotection sequence. organic-chemistry.org

Domino Cyclization-Oxidative Aromatization: A one-pot method using a bifunctional catalyst (e.g., Pd/C on an acidic clay support) can drive the cyclization of precursors and subsequent dehydrogenation to the aromatic pyridine. organic-chemistry.org

Radical Cascade Cyclizations: Tandem cyclizations of specifically designed 1,5-enynes with a radical source can generate polysubstituted pyridines under mild, metal-free conditions, offering an alternative to regioselective C-H activation. rsc.org

These advanced methods provide powerful tools for pyridine synthesis, though their application to a specific target like this compound would require the custom synthesis of complex acyclic precursors.

Installation of the Prop-1-enyl Moiety and Ethyl Substituent

An alternative and often more practical approach is to begin with a pyridine ring that already contains one of the substituents or a functional group that can be elaborated into the desired substituent.

Olefination Reactions for the Prop-1-enyl Group Introduction

If a precursor such as 5-ethyl-2-formylpyridine (an aldehyde) or 5-ethyl-2-acetylpyridine (a ketone) is available, the 2-prop-1-enyl group can be readily installed using a variety of classic and modern olefination reactions. These methods are among the most reliable for forming carbon-carbon double bonds.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a phosphorane) to convert a ketone or aldehyde to an alkene. To synthesize this compound, one could react 5-ethyl-2-formylpyridine with the ylide generated from ethyltriphenylphosphonium bromide. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more reactive than a traditional ylide. It often favors the formation of the (E)-alkene (trans), which corresponds to the thermodynamically more stable isomer of the target compound. nih.gov

Peterson Olefination: This method uses an α-silyl carbanion which reacts with an aldehyde or ketone to form a β-hydroxysilane intermediate. Subsequent elimination (which can be either acid- or base-catalyzed) yields the alkene. The stereochemical outcome can be controlled by the choice of elimination conditions. nih.gov

The table below compares these key olefination strategies.

Table 2: Comparison of Olefination Reactions for Prop-1-enyl Group Installation

| Reaction Name | Reagents | Precursor Substrate | Key Features & Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHCH₃) | Aldehyde or Ketone | Reliable C=C bond formation. Stereoselectivity depends on ylide stability (stabilized ylides favor E-alkenes, non-stabilized favor Z-alkenes). |

| Horner-Wadsworth-Emmons | Phosphonate ester + Base (e.g., (EtO)₂P(O)CH₂CH₃ + NaH) | Aldehyde or Ketone | Generally higher yields than Wittig. Byproducts are water-soluble. Strongly favors formation of the E-alkene. nih.gov |

| Peterson Olefination | α-Silyl carbanion (e.g., Me₃SiCHLiCH₃) | Aldehyde or Ketone | Stereoselectivity is controllable; acidic workup often gives E-alkenes, while basic workup gives Z-alkenes. nih.gov |

Alkylation Methodologies for the Ethyl Substituent

The introduction of the ethyl group at the C5 position of the pyridine ring is a critical step that can be approached through various synthetic routes. Direct C–H alkylation of the pyridine core presents an atom-economical approach, but faces challenges in controlling regioselectivity due to the multiple potential reaction sites on the pyridine ring. nih.govbeilstein-journals.org

Metal-catalyzed C-H alkylation has emerged as a powerful tool for the selective functionalization of pyridines. beilstein-journals.org While C2-selective functionalization is often favored due to the directing effect of the nitrogen atom, strategies for C4 and C3/C5 functionalization have been developed. u-tokyo.ac.jp For instance, cobalt-catalyzed C4-selective direct alkylation of pyridines with alkenes has been achieved, highlighting the potential for metal-hydride-based catalysis to control regioselectivity. u-tokyo.ac.jp Although not directly targeting the C5 position, these methodologies demonstrate the principle of tuning catalyst and reaction conditions to steer the alkylation to a desired site.

Another strategy involves the de novo synthesis of the pyridine ring from acyclic precursors already bearing the ethyl substituent. The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes and ketones with ammonia. wikipedia.orgthieme-connect.de The synthesis of 5-ethyl-2-methylpyridine ("aldehyde-collidine") from paraldehyde (an acetaldehyde (B116499) trimer) and aqueous ammonia is a well-established industrial process. thieme-connect.deorgsyn.org This method builds the pyridine ring with the ethyl group already incorporated at the desired C5 position.

The table below summarizes selected catalytic approaches that, while not all specific to 5-ethylation, illustrate the principles of regioselective alkylation of pyridines.

| Catalytic System | Alkylation Position | Alkylating Agent | Key Features | Reference(s) |

| Cobalt/LiBEt3H | C4 | Alkenes | High C4 selectivity achieved through a proposed metal-hydride catalysis mechanism. | u-tokyo.ac.jp |

| Nickel/Lewis Acid | C4 | Alkenes | Achieves C4-selective functionalization through an oxidative addition/insertion/reductive elimination sequence. | u-tokyo.ac.jp |

| Iridium/Hydrosilane | C2 | Aldehydes | Catalytic silylation of the N-H bond followed by insertion of the aldehyde and reductive elimination. | beilstein-journals.org |

| Palladium/AgOAc | C2 | Alkenes | Olefination via a proposed C-H cleavage mechanism facilitated by the pyridine nitrogen. | beilstein-journals.org |

Regioselective Functionalization Strategies

Achieving the 2,5-disubstitution pattern of this compound necessitates highly regioselective synthetic strategies. The innate reactivity of the pyridine ring often leads to mixtures of products, making control over the position of functionalization a significant challenge. nih.gov Several advanced methods have been developed to overcome this.

C-H Activation with Directing Groups: A powerful strategy involves the use of directing groups to guide a metal catalyst to a specific C-H bond. acs.orgwhiterose.ac.uk An oxazoline (B21484) group, for example, can be installed on the pyridine ring to direct rhodium-catalyzed C-H amidation to the adjacent C2 position with high regioselectivity. acs.orgwhiterose.ac.uk While this demonstrates C2 selectivity, the principle can be adapted. The position of the directing group can have a profound effect on substrate reactivity and the site of functionalization. acs.org

Blocking Groups in Minisci Reactions: The Minisci reaction is a classic method for the functionalization of electron-deficient heterocycles using radicals. However, it can often result in poor regioselectivity. nih.gov A modern approach to control the selectivity involves the use of a temporary blocking group. For example, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C4 position of the pyridine ring. nih.gov After the C4 functionalization, the blocking group can be removed, and subsequent functionalizations at other positions (such as C2) can be performed, demonstrating a strategy of sequential, regiocontrolled additions. nih.gov

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. For example, a 3,4-pyridyne can be generated from a 3-chloro-2-ethoxypyridine (B70323) precursor. rsc.org This intermediate undergoes regioselective addition of a Grignard reagent at the C4 position, followed by quenching of the resulting pyridylmagnesium species with an electrophile at the C3 position. This method allows for the controlled synthesis of 2,3,4-trisubstituted pyridines and demonstrates how highly reactive intermediates can be harnessed for regioselective synthesis. rsc.org

The following table compares these regioselective strategies.

| Strategy | Mechanism | Target Position(s) | Advantages | Reference(s) |

| C-H Activation | Use of a directing group to guide a metal catalyst to a specific C-H bond. | C2, C6 (position depends on directing group placement) | High regioselectivity, mild reaction conditions. | acs.orgwhiterose.ac.uk |

| Minisci Reaction with Blocking Group | Temporary blocking of one position to direct radical alkylation to another. | C4 (primarily) | Enables use of classic Minisci reaction with high regiocontrol; scalable. | nih.gov |

| Pyridyne Intermediates | Generation of a pyridyne followed by sequential nucleophilic and electrophilic additions. | C3/C4 | Unique adjacent difunctionalization; access to highly substituted pyridines. | rsc.org |

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound can be envisioned through a convergent approach, where the pyridine core is either pre-formed with the correct substitution pattern or built from acyclic precursors, followed by transformations of the substituents.

Precursor Synthesis: A common and industrially relevant precursor for this target molecule is 5-ethyl-2-methylpyridine. orgsyn.org This compound can be synthesized via the Chichibabin pyridine synthesis. In this reaction, aldehydes and ammonia are condensed at high temperature and pressure. Specifically, paraldehyde (a trimer of acetaldehyde) is reacted with aqueous ammonia, often with a catalyst like ammonium (B1175870) acetate (B1210297), to form the 5-ethyl-2-methylpyridine ring system. thieme-connect.deorgsyn.org This reaction efficiently installs both the ethyl and methyl groups in the correct relative positions.

| Precursor | Synthetic Method | Reactants | Conditions | Reference(s) |

| 5-Ethyl-2-methylpyridine | Chichibabin Synthesis | Paraldehyde, Aqueous Ammonia, Ammonium Acetate | 230°C, High Pressure (Steel Autoclave) | orgsyn.org |

Intermediate Transformations: With the 5-ethyl-2-methylpyridine precursor in hand, the key remaining challenge is the transformation of the 2-methyl group into the 2-prop-1-enyl substituent. This type of transformation is a staple of organic synthesis and can be achieved through several routes.

A plausible and common method involves a two-step sequence:

Oxidation: The 2-methyl group can be oxidized to a 2-formyl group (pyridine-2-carboxaldehyde).

Olefination: The resulting aldehyde can then undergo a Wittig reaction with an appropriate phosphorus ylide (e.g., ethylidenetriphenylphosphorane) to form the prop-1-enyl double bond.

Alternatively, a Horner-Wadsworth-Emmons reaction could be used for the olefination step, which often provides excellent control over the stereochemistry of the resulting alkene.

Another relevant transformation is the Boekelheide rearrangement. While typically applied to rearrange 2-alkylpyridine N-oxides to 2-(alkenyloxy)pyridines, related reactions can lead to the formation of alkenylpyridines. For instance, it has been observed that 2-propylpyridine (B1293518) 1-oxide can produce 2-prop-1-enylpyridine under certain conditions, suggesting a pathway involving rearrangement and elimination. researchgate.net

The table below outlines a potential transformation pathway from the key precursor.

| Starting Intermediate | Target Substituent | Reaction Sequence | Key Reagents | Reference Principle(s) |

| 5-Ethyl-2-methylpyridine | 2-prop-1-enyl | 1. Oxidation 2. Wittig Olefination | 1. Oxidizing agent (e.g., SeO₂) 2. Ph₃P=CHCH₃ | General organic synthesis principles |

| 5-Ethyl-2-propylpyridine 1-oxide | 2-prop-1-enyl | Rearrangement/Elimination | Acetic Anhydride (B1165640) or other acylating agents | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 5 Ethyl 2 Prop 1 Enylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 5-Ethyl-2-prop-1-enylpyridine possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic sextet. This makes the nitrogen atom available for reactions with electrophiles.

N-Oxidation and Rearrangement Pathways (e.g., Boekelheide Rearrangement)

The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic properties, with the oxygen atom being able to donate electron density back into the pyridine ring, particularly at the 2- and 4-positions.

For 2-alkylpyridine N-oxides, a notable reaction is the Boekelheide rearrangement. wikipedia.orgresearchgate.net This rearrangement occurs when the N-oxide is treated with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org In the case of this compound N-oxide, the reaction is initiated by the acylation of the N-oxide oxygen. Subsequent deprotonation of the methyl group of the propenyl substituent by the acetate (B1210297) or trifluoroacetate (B77799) anion would lead to a nih.govnih.gov-sigmatropic rearrangement. This process ultimately results in the formation of an O-acylated allylic alcohol derivative at the 2-position of the pyridine ring. The use of TFAA often allows for milder reaction conditions compared to acetic anhydride. wikipedia.org

Table 1: Hypothetical Reaction Conditions for Boekelheide Rearrangement of this compound N-oxide (Note: The following data is illustrative and based on known Boekelheide rearrangements of related 2-alkylpyridine N-oxides, as specific experimental data for this compound N-oxide is not readily available in the searched literature.)

| Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Product |

| Acetic Anhydride | Toluene | 110 | 12 | 1-(5-Ethylpyridin-2-yl)allyl acetate |

| Trifluoroacetic Anhydride | Dichloromethane | 25 | 4 | 1-(5-Ethylpyridin-2-yl)allyl 2,2,2-trifluoroacetate |

N-Alkylation and Quaternization Reactions

The nucleophilic nitrogen atom of this compound can react with alkyl halides to undergo N-alkylation, forming quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization follows a typical SN2 mechanism, where the pyridine nitrogen acts as the nucleophile. The reactivity of the alkyl halide generally follows the order I > Br > Cl.

| Alkylating Agent | Solvent | Temperature (°C) | Hypothetical Product |

| Methyl iodide | Acetonitrile | 25 | 5-Ethyl-1-methyl-2-(prop-1-en-1-yl)pyridin-1-ium iodide |

| Ethyl bromide | Tetrahydrofuran | 60 | 1,5-Diethyl-2-(prop-1-en-1-yl)pyridin-1-ium bromide |

| Benzyl (B1604629) chloride | N,N-Dimethylformamide | 80 | 1-Benzyl-5-ethyl-2-(prop-1-en-1-yl)pyridin-1-ium chloride |

Reactions Involving the Prop-1-enyl Double Bond

The prop-1-enyl substituent at the 2-position of the pyridine ring is an electron-rich π-system and is therefore susceptible to attack by electrophiles. The proximity and electronic nature of the pyridine ring can influence the reactivity and regioselectivity of these reactions.

Electrophilic Additions and their Stereochemistry

The double bond of the prop-1-enyl group can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). In the case of an unsymmetrical reagent like HBr, the regioselectivity of the addition is expected to follow Markovnikov's rule, where the proton adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. The presence of the electron-withdrawing pyridine ring at the 2-position would likely influence the stability of the intermediate carbocation. The addition of halogens, such as bromine, typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

The stereochemistry of the addition will depend on the mechanism. Reactions proceeding through a planar carbocation intermediate will likely result in a racemic mixture of products if a new stereocenter is formed. In contrast, reactions involving a bridged intermediate, like the bromonium ion, will lead to specific stereoisomers due to the anti-addition pathway.

Table 3: Predicted Products of Electrophilic Addition to this compound (Note: The products and stereochemistry are predicted based on general principles of electrophilic addition to alkenes, as specific experimental data for this compound is not available in the searched literature.)

| Reagent | Solvent | Predicted Regioselectivity | Predicted Stereochemistry |

| HBr | Acetic Acid | Markovnikov (Br adds to the carbon adjacent to the pyridine ring) | Racemic mixture |

| Br₂ | Carbon tetrachloride | N/A | Anti-addition |

| H₂O/H₂SO₄ | Water | Markovnikov (OH adds to the carbon adjacent to the pyridine ring) | Racemic mixture |

Hydrogenation and Reduction Methodologies

The double bond in the prop-1-enyl group can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The hydrogenation of the alkene is generally a syn-addition process, where both hydrogen atoms add to the same face of the double bond. It is important to note that under more forcing conditions (higher pressure and temperature), the pyridine ring itself can also be hydrogenated to a piperidine (B6355638) ring. Selective reduction of the double bond without affecting the aromaticity of the pyridine ring can usually be achieved under milder conditions.

Chemical reducing agents can also be employed. However, reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of isolated carbon-carbon double bonds.

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Product |

| 10% Pd/C | Ethanol | 1 | 25 | 5-Ethyl-2-propylpyridine |

| PtO₂ (Adam's catalyst) | Acetic Acid | 3 | 25 | 5-Ethyl-2-propylpyridine |

| Raney Nickel | Methanol | 50 | 100 | 5-Ethyl-2-propylpiperidine |

Cycloaddition Reactions (e.g., Diels-Alder)

The prop-1-enyl group in this compound can potentially act as a dienophile in Diels-Alder reactions. The reactivity of the double bond in this [4+2] cycloaddition is influenced by the electronic properties of the pyridyl substituent. The electron-withdrawing nature of the pyridine ring can activate the double bond towards reaction with electron-rich dienes. However, research on the Diels-Alder reactions of 2-(prop-1-en-1-yl)pyridine has indicated that it may be unreactive under certain conditions. fu-berlin.de The success of such cycloadditions would likely depend on the specific diene used and the reaction conditions, with Lewis acid catalysis potentially being required to enhance the dienophilicity of the alkenylpyridine. fu-berlin.de

Table 5: Hypothetical Diels-Alder Reaction of this compound (Note: The feasibility and outcome of this reaction are speculative, as literature suggests that related compounds can be unreactive. fu-berlin.de This data is for illustrative purposes.)

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Hypothetical Product |

| 2,3-Dimethyl-1,3-butadiene | This compound | BF₃·OEt₂ | Dichloromethane | 0 | 2-(4,5-Dimethylcyclohex-1-en-1-yl)-5-ethylpyridine |

| Cyclopentadiene | This compound | None | Toluene | 150 | No reaction observed fu-berlin.de |

Olefin Metathesis and Related Transformations

The prop-1-enyl group in this compound is a versatile handle for carbon-carbon bond formation through olefin metathesis. This reaction, catalyzed by transition metal complexes, particularly those of ruthenium, allows for the exchange of substituents between different olefins organic-chemistry.org. Cross-metathesis, in particular, offers a powerful strategy for introducing new functional groups onto the pyridine scaffold.

The reactivity of the prop-1-enyl side chain in cross-metathesis is influenced by the electronic nature of the coupling partner. While electron-rich olefins generally participate readily, reactions with electron-poor partners, such as acrylates or acrylonitrile, can also be achieved, often requiring specific catalyst systems and optimized reaction conditions researchgate.net. The use of second-generation Grubbs and Hoveyda-Grubbs catalysts has significantly expanded the scope of these transformations, demonstrating tolerance to a wide variety of functional groups organic-chemistry.orgacs.orgresearchgate.net.

Furthermore, cross-metathesis with vinyl halides represents a significant advancement, enabling the introduction of a vinyl halide moiety that can be further elaborated through cross-coupling reactions rsc.org. The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition of the alkene to the metal alkylidene catalyst wikipedia.org. This intermediate then undergoes cycloreversion to yield the new olefin and regenerate the metal alkylidene, propagating the catalytic cycle wikipedia.org. The reaction is often driven by the formation of a volatile byproduct like ethene, which can be removed to shift the equilibrium towards the desired product organic-chemistry.orgwikipedia.org.

Table 1: Representative Olefin Cross-Metathesis Reactions of Substituted Vinylpyridines

| Pyridine Substrate | Olefin Partner | Catalyst | Product | Ref. |

| 2-Vinylpyridine (B74390) | Methyl acrylate | Grubbs II | Methyl 3-(pyridin-2-yl)acrylate | researchgate.net |

| 2-Vinylpyridine | Acrylonitrile | Hoveyda-Grubbs II | 3-(Pyridin-2-yl)acrylonitrile | researchgate.net |

| 4-Vinylpyridine | Styrene | Grubbs I | 4-(2-Phenylvinyl)pyridine | |

| 2-Vinylpyridine | Vinyl bromide | Grubbs II | 2-(2-Bromovinyl)pyridine | rsc.org |

Note: This table is illustrative and based on the reactivity of related vinylpyridines.

Reactivity of the Ethyl Substituent and Ring Hydrogens

The ethyl group and the C-H bonds of the pyridine ring offer additional sites for functionalization, enabling the synthesis of more complex derivatives.

The methylene (B1212753) (-CH2-) protons of the ethyl group are susceptible to deprotonation, forming a stabilized carbanion that can react with various electrophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring. Palladium-catalyzed C-H arylation of thioamides derived from amines, including those with ethyl groups, has been demonstrated as a method for enantioselective α-functionalization nih.gov. This approach involves the use of a directing group to facilitate the C-H activation step. The reaction of N,N-diethylamines has been shown to proceed with good yields and high enantioselectivity, indicating that the ethyl group can be effectively functionalized at the alpha position nih.gov.

Direct deprotonation of the pyridine ring, or metalation, is a powerful tool for introducing substituents. However, the reaction of pyridines with organolithium reagents can be complicated by nucleophilic addition to the C=N bond clockss.orgharvard.edu. The regioselectivity of metalation is highly dependent on the substituents present on the ring and the choice of the lithiating agent.

For this compound, several positions are potential sites for metalation. The presence of the nitrogen atom generally directs metalation to the C2 and C6 positions. However, the C2 position is already substituted. Therefore, metalation would be expected to occur at the C6 position. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can often circumvent the issue of nucleophilic addition and favor deprotonation clockss.org. The combination of n-butyllithium with superbases has also been shown to effectively promote the metalation of pyridine derivatives acs.orgnih.gov. The resulting lithiated pyridine can then be trapped with a variety of electrophiles to introduce new functional groups.

Table 2: Common Reagents and Conditions for Pyridine Lithiation

| Lithiating Agent | Typical Conditions | Comments | Ref. |

| n-Butyllithium (n-BuLi) | Anhydrous THF or Et2O, -78 °C | Can lead to nucleophilic addition | clockss.orgharvard.edu |

| sec-Butyllithium (s-BuLi) | TMEDA, THF, -78 °C | Often used with a chelating agent | harvard.edu |

| Lithium diisopropylamide (LDA) | THF, -78 °C | Hindered base, reduces nucleophilic addition | clockss.orgznaturforsch.com |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | THF, -78 °C | Very hindered base, good for selective deprotonation | clockss.org |

Note: The choice of reagent and conditions is crucial for achieving the desired regioselectivity.

The nitrogen atom of the pyridine ring can act as a directing group in transition metal-catalyzed C-H activation reactions. This allows for the regioselective functionalization of C-H bonds that might otherwise be unreactive. Rhodium(III)-catalyzed C-H functionalization has been extensively studied for the preparation of substituted pyridines nih.gov. The pyridine nitrogen coordinates to the metal center, bringing the catalyst into proximity with specific C-H bonds, typically at the ortho position (C2 and C6).

In the case of this compound, the C6-H bond is a likely candidate for directed C-H activation. This would lead to the introduction of a functional group at this position. The strong coordinating ability of the pyridine nitrogen can sometimes inhibit catalysis, but appropriate choice of catalyst and ligands can overcome this challenge beilstein-journals.orgchinesechemsoc.org. Recent advances have even demonstrated methods for achieving C3-H activation, overriding the intrinsic preference for the C2/C4 positions by employing bifunctional ligands nih.gov.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The rates and equilibria of the transformations involving this compound are governed by fundamental kinetic and thermodynamic principles.

Kinetic studies of reactions involving pyridine derivatives have provided insights into reaction mechanisms and the influence of substituents. For instance, the rates of pyridine-catalyzed hydrolysis of sulfonyl chlorides have been shown to correlate with the pKa of the pyridine catalyst, as described by the Brønsted equation rsc.org. Similarly, Hammett plots can be used to correlate reaction rates with the electronic effects of substituents on the pyridine ring rsc.org. For the transformations of this compound, the electron-donating nature of the ethyl group and the electronic properties of the propenyl group would be expected to influence the rates of electrophilic and nucleophilic reactions at the pyridine ring.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Ethyl 2 Prop 1 Enylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for elucidating the structure of 5-Ethyl-2-prop-1-enylpyridine in solution and in the solid state. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons present in this compound. However, for an unambiguous assignment of each signal to a specific atom in the molecule, two-dimensional (2D) NMR experiments are essential. sdsu.eduyoutube.com These techniques correlate signals from different nuclei, revealing their connectivity through chemical bonds.

Correlation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and along the prop-1-enyl chain. It would also reveal couplings between the protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (¹J coupling). nih.govhuji.ac.il This allows for the direct assignment of protonated carbons. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete molecular structure by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edunih.gov This technique reveals connectivity between different functional groups. For instance, it would show a correlation from the methylene protons of the ethyl group to carbons C4, C5, and C6 of the pyridine ring, and from the vinylic proton H1' to carbons C2 and C3 of the ring, confirming the substitution pattern.

The predicted NMR data and key correlations for this compound are summarized in the following tables.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 3 | CH (Pyridine) | ~7.4 | ~136 |

| 4 | CH (Pyridine) | ~7.1 | ~123 |

| 6 | CH (Pyridine) | ~8.3 | ~149 |

| 7 (CH₂) | CH₂ (Ethyl) | ~2.6 | ~25 |

| 8 (CH₃) | CH₃ (Ethyl) | ~1.2 | ~15 |

| 1' | CH (Vinyl) | ~6.8 | ~135 |

| 2' | CH (Vinyl) | ~6.5 | ~128 |

| 3' | CH₃ (Vinyl) | ~1.9 | ~18 |

| 2 | C (Pyridine) | - | ~158 |

| 5 | C (Pyridine) | - | ~137 |

Key Predicted 2D NMR Correlations

| Experiment | Proton(s) | Correlated Atom(s) | Type of Information |

|---|---|---|---|

| COSY | H7 (CH₂) | H8 (CH₃) | Connectivity within the ethyl group |

| COSY | H1' | H2', H3' | Connectivity within the propenyl group |

| COSY | H3 | H4 | Adjacent protons on the pyridine ring |

| HSQC | H7 (CH₂) | C7 | Direct C-H bond in the ethyl group |

| HSQC | H1' | C1' | Direct C-H bond in the propenyl group |

| HMBC | H7 (CH₂) | C4, C5, C6 | Attachment of the ethyl group to C5 |

| HMBC | H1' | C2, C3 | Attachment of the propenyl group to C2 |

| HMBC | H6 | C2, C4, C7 | Confirms overall pyridine substitution |

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of kinetic parameters such as rotational barriers. montana.edu For this compound, the primary focus of DNMR would be the restricted rotation around the single bond connecting the propenyl group to the pyridine ring (C2-C1' bond).

At low temperatures, the rotation around this bond may be slow enough on the NMR timescale for distinct conformers (rotamers) to be observed, leading to a doubling of some signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. Eventually, the signals for the individual conformers broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal at higher temperatures. nih.gov

By analyzing the line shape of the signals at different temperatures, particularly at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. rsc.orgnih.gov This provides valuable information on the steric and electronic interactions between the propenyl group and the pyridine ring.

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (SSNMR) provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the line-broadening effects seen in solids, yielding high-resolution spectra. acs.orgnih.gov

For this compound, SSNMR can be used to:

Characterize Crystalline Polymorphs: Different crystal packing arrangements (polymorphs) can result in distinct SSNMR spectra, as the local chemical environment of each nucleus is sensitive to intermolecular interactions. acs.org SSNMR is therefore a powerful tool for identifying and characterizing different solid forms.

Probe Intermolecular Interactions: SSNMR can detect through-space interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing.

Determine Molecular Conformation in the Solid State: The conformation adopted by the molecule in the crystal lattice can be determined and compared to the solution-state conformation.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. wikipedia.org

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). uni-rostock.debioanalysis-zone.com This precision allows for the determination of the exact elemental composition of the molecule from its measured mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₃N.

By comparing the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) to the calculated theoretical mass, the elemental formula can be confirmed, distinguishing it from other compounds with the same nominal mass. mdpi.com

HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺• | C₁₀H₁₃N | 147.10480 |

| [M+H]⁺ | C₁₀H₁₄N⁺ | 148.11208 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ at m/z 148.11 would be selected as the precursor ion. Fragmentation is induced, typically through collision-induced dissociation (CID), and the resulting product ions are detected. encyclopedia.pub

The likely fragmentation pathways for this compound would involve cleavages at the weakest bonds, primarily the benzylic-type C-C bonds of the alkyl side chains.

Predicted MS/MS Fragmentation of [C₁₀H₁₃N+H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 148.11 | 133.09 | CH₃ (15.02 Da) | Loss of a methyl radical from the propenyl group. |

| 148.11 | 120.08 | C₂H₄ (28.03 Da) | Benzylic cleavage with loss of ethylene (B1197577) from the ethyl group. |

| 133.09 | 105.06 | C₂H₄ (28.03 Da) | Loss of ethylene from the [M+H-CH₃]⁺ ion. |

The combination of HRMS to establish the elemental formula and MS/MS to probe the connectivity provides a high degree of confidence in the structural identification of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No publicly accessible experimental Infrared or Raman spectra for this compound could be located. Consequently, a detailed analysis of its vibrational modes, which would typically involve the assignment of specific spectral bands to the stretching and bending of its constituent chemical bonds (such as C-H, C=C, and C=N), cannot be performed. Data tables summarizing these characteristic vibrational frequencies are therefore unavailable.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

The scientific literature does not appear to contain any reports on the single-crystal X-ray diffraction analysis of this compound. As a result, critical information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice is not known. Furthermore, without crystallographic data, the absolute stereochemistry of the molecule cannot be definitively determined through this method.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity

There is no available information on the use of chiroptical techniques, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), to study this compound or its chiral derivatives. These methods are instrumental in determining the stereochemical purity and absolute configuration of chiral molecules. The absence of such studies indicates that either chiral derivatives have not been synthesized or they have not been characterized using these spectroscopic techniques.

Computational and Theoretical Investigations of 5 Ethyl 2 Prop 1 Enylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For 5-Ethyl-2-prop-1-enylpyridine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to predict its three-dimensional structure.

The primary outputs of such a study would be the optimized bond lengths, bond angles, and dihedral angles of the molecule. These parameters define the spatial arrangement of the atoms. For instance, the calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the ethyl and prop-1-enyl substituents relative to the ring.

Illustrative Data Table: Predicted Ground State Geometry Parameters

(Note: The following data is illustrative of typical DFT outputs and is not based on a specific published study of this compound.)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C2-C7 (Pyridine-Propenyl) | ~1.47 Å |

| Bond Length | C5-C11 (Pyridine-Ethyl) | ~1.53 Å |

| Bond Angle | C2-C7=C8 | ~125° |

| Dihedral Angle | N1-C2-C7=C8 | ~180° (for trans isomer) |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide highly accurate energetic information. researchgate.net These methods would be used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter as it relates to the molecule's electronic stability and reactivity. A larger gap suggests higher stability and lower reactivity. These calculations would also provide insights into the distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Predicted Electronic Properties

(Note: The following data is illustrative and not from a specific study on this compound.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, with rotatable bonds in its ethyl and propenyl side chains, MD simulations can explore its conformational space. By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or in a vacuum) at a certain temperature, researchers can identify the most populated and energetically favorable conformations. This provides a dynamic picture of the molecule's structure that complements the static image from geometry optimization.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, such as the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

Techniques like DFT can be used to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This information is crucial for understanding the reaction kinetics and mechanism. For example, modeling the synthesis of substituted pyridines could reveal whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to simulate NMR and IR spectra.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the molecule's structure. The calculations would provide specific chemical shift values for each unique proton and carbon atom in the molecule.

IR Frequencies: The vibrational modes of the molecule can also be calculated. This results in a predicted IR spectrum, showing the frequencies at which the molecule absorbs infrared radiation. These frequencies correspond to specific bond stretches, bends, and other vibrations, providing a fingerprint of the molecule's functional groups.

Illustrative Data Table: Predicted Spectroscopic Data

(Note: The following data is illustrative and not from a specific study on this compound.)

| Spectrum | Predicted Peak | Assignment |

| 1H NMR | ~8.3 ppm | Proton on pyridine ring adjacent to N |

| 13C NMR | ~150 ppm | Carbon on pyridine ring adjacent to N |

| IR | ~1600 cm-1 | C=C/C=N stretching in pyridine ring |

| IR | ~2970 cm-1 | C-H stretching in ethyl/methyl groups |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activities)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. For this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) and then using statistical methods to correlate these descriptors with a specific property of interest, such as boiling point, solubility, or chromatographic retention time.

These models are valuable for predicting the properties of new or unstudied compounds without the need for experimental measurements. The development of a QSPR model for a class of pyridine derivatives could provide insights into how different substituents influence their physicochemical properties. nih.gov

Derivatization and Functionalization Strategies Based on 5 Ethyl 2 Prop 1 Enylpyridine

Synthesis of Pyridinium (B92312) Salts and Quaternary Ammonium (B1175870) Derivatives

The nitrogen atom of the pyridine (B92270) ring in 5-Ethyl-2-prop-1-enylpyridine serves as a primary site for derivatization through quaternization. This reaction involves the alkylation of the pyridine nitrogen, leading to the formation of pyridinium salts. These transformations are typically achieved by reacting the parent compound with a range of alkylating agents.

Commonly employed alkylating agents include alkyl halides such as methyl iodide, ethyl bromide, and benzyl (B1604629) bromide. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation. The general scheme for this reaction is presented below:

Table 1: Representative Alkylating Agents for Pyridinium Salt Synthesis

| Alkylating Agent | Resulting Pyridinium Cation |

| Methyl Iodide (CH₃I) | N-methyl-5-ethyl-2-prop-1-enylpyridinium |

| Ethyl Bromide (C₂H₅Br) | N-ethyl-5-ethyl-2-prop-1-enylpyridinium |

| Benzyl Bromide (C₆H₅CH₂Br) | N-benzyl-5-ethyl-2-prop-1-enylpyridinium |

The synthesis of these quaternary ammonium derivatives significantly alters the electronic and physical properties of the parent molecule. The introduction of a permanent positive charge enhances water solubility and can introduce or modify biological activity. The choice of the alkylating agent allows for the tuning of these properties by varying the steric and electronic nature of the substituent on the nitrogen atom.

Modification of the Prop-1-enyl Side Chain

The prop-1-enyl side chain at the 2-position of the pyridine ring offers a wealth of opportunities for chemical modification, primarily centered around the reactivity of the carbon-carbon double bond.

Epoxidation and Dihydroxylation of the Double Bond

The double bond of the prop-1-enyl group is susceptible to oxidation reactions. Epoxidation, typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This three-membered ring is a versatile synthetic intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. This reaction results in the formation of a vicinal diol, adding two hydroxyl groups across the former double bond.

Halogenation and Hydrohalogenation Reactions

The prop-1-enyl side chain readily undergoes electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). Halogenation leads to the formation of a dihalo-propane derivative, while hydrohalogenation results in the addition of a hydrogen and a halogen atom across the double bond. The regioselectivity of hydrohalogenation typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Polymerization of the Vinylpyridine Moiety

The vinylpyridine functionality within this compound makes it a monomer candidate for polymerization reactions. Similar to other 2-vinylpyridine (B74390) derivatives, it can undergo polymerization through various mechanisms, including free-radical, anionic, and cationic polymerization. The resulting polymers, poly(this compound), would feature a pyridine-containing side chain, which can impart interesting properties to the polymer, such as pH-responsiveness and metal-coordinating abilities.

Derivatization at the Ethyl Substituent

The ethyl group at the 5-position of the pyridine ring, while generally less reactive than the prop-1-enyl side chain, can also be a site for functionalization. Radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a bromine atom at the benzylic-like position of the ethyl group (the carbon atom attached to the pyridine ring). This halogenated intermediate can then serve as a handle for further nucleophilic substitution reactions.

Functionalization of the Pyridine Ring at Unsubstituted Positions

The pyridine ring itself contains unsubstituted carbon atoms that can be targeted for functionalization, although the reactivity is influenced by the existing substituents. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically direct the incoming electrophile to the meta-position relative to the nitrogen (C-3 and C-5). However, the presence of the activating ethyl and prop-1-enyl groups can influence the regioselectivity.

Conversely, nucleophilic aromatic substitution is more favorable for pyridines, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). In the case of this compound, the C-4 and C-6 positions are potential sites for nucleophilic attack, especially if a suitable leaving group is present or can be introduced.

Table 2: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |

| Pyridine Nitrogen | Quaternization | Alkyl halides (e.g., CH₃I) | Pyridinium salts |

| Prop-1-enyl C=C | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides |

| Prop-1-enyl C=C | Dihydroxylation | OsO₄, KMnO₄ | Vicinal diols |

| Prop-1-enyl C=C | Halogenation | Br₂, Cl₂ | Dihalo-propanes |

| Prop-1-enyl C=C | Hydrohalogenation | HBr, HCl | Halo-propanes |

| Prop-1-enyl C=C | Polymerization | Radical/anionic/cationic initiators | Polymers |

| Ethyl Group | Radical Halogenation | NBS, UV light | Bromoethylpyridines |

| Pyridine Ring | Electrophilic Substitution | Nitrating/sulfonating agents | Nitro/sulfonated derivatives |

| Pyridine Ring | Nucleophilic Substitution | Strong nucleophiles | Substituted pyridines |

Applications in Advanced Chemical Systems

Role as Ligands in Coordination Chemistry and Organometallic Catalysis

While the broader class of pyridine-containing ligands is extensively utilized in coordination chemistry and organometallic catalysis, specific research detailing the role of 5-Ethyl-2-prop-1-enylpyridine is not widely documented in publicly available literature. The fundamental principles of coordination chemistry suggest that the pyridine (B92270) nitrogen of this compound can act as a Lewis base, donating its electron pair to a metal center to form a coordination complex.

The design of metal complexes for catalysis is a highly active area of research. The performance of a metal catalyst is intricately linked to the electronic and steric environment of the metal center, which is dictated by the surrounding ligands. In principle, this compound could be employed as a ligand to modulate the catalytic activity of various transition metals. The ethyl and propenyl substituents would influence the steric bulk around the metal center, potentially impacting the selectivity of catalytic reactions. Furthermore, the electronic properties of the pyridine ring can be tuned by these substituents, thereby affecting the electron density at the metal center and its reactivity. However, specific examples of metal complexes incorporating this compound for targeted catalytic transformations are not readily found in the current body of scientific literature.

Understanding the catalytic cycle is paramount to optimizing a catalytic process. This involves identifying the active catalytic species and elucidating the elementary steps of the reaction mechanism. If this compound were to be used as a ligand in a catalytic system, spectroscopic and kinetic studies would be essential to probe the structure of the active catalyst and its role in the catalytic cycle. The stability of the metal-ligand bond and the potential for the ligand to participate directly in the reaction would be key areas of investigation. At present, detailed studies on catalytic cycles involving this compound are not available.

Integration into Polymeric Materials and Macromolecular Structures

The presence of a polymerizable prop-1-enyl group suggests that this compound could serve as a monomer for the synthesis of functional polymers. Pyridine-containing polymers are of interest for their potential applications in areas such as catalysis, drug delivery, and materials with tunable optical or electronic properties.

The vinyl group of this compound could potentially undergo polymerization through various mechanisms, including free-radical, cationic, or anionic polymerization. The choice of polymerization method would significantly influence the properties of the resulting polymer, such as its molecular weight, polydispersity, and tacticity. The incorporation of the pyridine moiety into the polymer backbone would impart specific properties, including basicity, hydrophilicity, and the ability to coordinate with metal ions. However, there is a lack of specific research data on the polymerization of this compound and the characterization of its corresponding polymer.

Copolymerization of this compound with other monomers would offer a versatile route to materials with tailored properties. By combining the functionalities of different monomers, it would be possible to create random, alternating, or block copolymers. For instance, block copolymers containing a poly(this compound) segment could self-assemble into well-defined nanostructures in solution, a property that is highly sought after for applications in nanotechnology and drug delivery. Despite the potential, the synthesis and characterization of copolymers derived from this specific pyridine derivative have not been reported in the available scientific literature.

Use as Chemical Intermediates in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a potential building block for the synthesis of more complex organic molecules. The pyridine ring can be functionalized through various reactions, and the propenyl group can undergo a range of chemical transformations.

Development of Non-Biological Corrosion Inhibitors

The quest for effective corrosion inhibitors is a critical endeavor in materials science and industrial chemistry, aimed at protecting metallic surfaces from degradation. Pyridine and its derivatives have long been recognized as a significant class of organic corrosion inhibitors, primarily for steel in acidic environments. emerald.combohrium.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. bohrium.com The specific compound, this compound, while not extensively documented as a commercial corrosion inhibitor, possesses the key structural features characteristic of effective pyridine-based inhibitors.

Research on various pyridine derivatives has demonstrated that their effectiveness is dependent on factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. researchgate.net Generally, an increase in inhibitor concentration leads to a higher degree of surface coverage and, consequently, enhanced corrosion protection. The mode of adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of a coordinate bond between the inhibitor and the metal. researchgate.net

Table 1: Theoretical Corrosion Inhibition Properties of this compound Based on Analogous Pyridine Derivatives

| Property | Expected Characteristic | Rationale |

| Inhibition Mechanism | Mixed-type (anodic and cathodic) | Typical for pyridine derivatives, affecting both oxidation and reduction reactions of corrosion. |

| Adsorption Isotherm | Likely follows Langmuir isotherm | Indicates monolayer adsorption on the metal surface, a common trait for organic inhibitors. bohrium.com |

| Effect of Concentration | Inhibition efficiency increases with concentration | Higher concentration leads to greater surface coverage and a more robust protective layer. |

| Influence of Substituents | Ethyl and prop-1-enyl groups may enhance adsorption | Alkyl groups can increase the electron density on the pyridine ring and improve surface coverage. |

Applications in Advanced Analytical Chemistry (e.g., as Standards or Reagents)

In the realm of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a standard or reagent. This compound, as a specific pyridine alkaloid, has potential applications in this domain, particularly in chromatographic and spectroscopic techniques. Pyridine alkaloids are a diverse group of natural products that are often analyzed for their presence in various matrices, including food and environmental samples. mdpi.com

The analysis of alkaloids frequently relies on techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). sielc.com In such analyses, the availability of pure reference standards is crucial for the accurate identification and quantification of the target analytes. This compound could serve as a valuable analytical standard for the detection of this specific compound or for the broader class of substituted pyridines in complex mixtures.

Furthermore, its specific chemical structure could be utilized in the development of new analytical methods. For instance, it could be used as a starting material for the synthesis of derivatizing agents designed to react with specific functional groups, thereby enabling their detection and quantification. The unique spectroscopic signature of this compound (in techniques like NMR, IR, and UV-Vis) would also be essential for its role as a standard, allowing for its unambiguous identification.

While there is no widespread, documented use of this compound as a standard analytical reagent, its properties are aligned with the requirements for such applications. Its structural similarity to other pyridine alkaloids, which are of significant interest in fields like toxicology and food chemistry, underscores its potential utility in analytical method development and quality control. nih.govslideshare.net

Table 2: Potential Applications of this compound in Analytical Chemistry

| Application Area | Potential Use | Relevant Analytical Techniques |

| Reference Standard | For the identification and quantification of this compound in various samples. | HPLC, GC, LC-MS, GC-MS |

| Method Development | As a model compound for developing and validating new analytical methods for pyridine derivatives. | Spectroscopy (NMR, IR, UV-Vis), Chromatography |

| Quality Control | As a marker compound in the quality control of products where its presence or absence is significant. | Chromatographic and Spectroscopic methods |

| Synthesis of Reagents | As a precursor for the synthesis of specialized analytical reagents or derivatizing agents. | Chemical Synthesis |

An exploration of the future research avenues for the chemical compound this compound reveals significant potential at the intersection of advanced synthesis, catalysis, materials science, and computational chemistry. While direct research on this specific molecule is nascent, the broader field of pyridine chemistry provides a roadmap for future investigations. These inquiries are poised to unlock new applications and a deeper understanding of its chemical behavior.

Q & A

Q. What synthetic methodologies are recommended for 5-Ethyl-2-prop-1-enylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridine derivatives often involves coupling reactions or fluorination/alkylation of precursor molecules. For example, 1-(5-Fluoropyridin-2-yl)ethanone is synthesized via fluorination of 2-acetylpyridine using Selectfluor . Analogously, this compound may be prepared through palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the propenyl group. Optimization should focus on solvent polarity, catalyst loading, and temperature, with progress monitored via TLC or GC-MS. Yield improvements may require iterative adjustments to stoichiometry and inert atmosphere conditions.

Q. How should researchers characterize the molecular structure of this compound?